Tetramethyl methylenediphosphonate
Overview
Description
Tetramethyl methylenediphosphonate is an organic phosphorus compound with the chemical formula C5H14O6P2 and a molecular weight of 232.11 g/mol . It is a colorless liquid that is soluble in water and various organic solvents . This compound is significant in various fields, including organic synthesis, agriculture, and industrial applications .
Mechanism of Action
Target of Action
Tetramethyl methylenediphosphonate is primarily used in the preparation of phosphonate analogue of ribose-1-phosphate
Mode of Action
It is known to be used as an intermediate in the synthesis of bisphosphonate and bisphosphonic acid derivatives . These derivatives have shown anticancer and antischistosomal activity .
Biochemical Pathways
It is known to be involved in the synthesis of bisphosphonate and bisphosphonic acid derivatives , which can influence various biochemical pathways related to cancer and schistosomiasis.
Result of Action
The bisphosphonate and bisphosphonic acid derivatives synthesized using this compound have shown anticancer and antischistosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl methylenediphosphonate is typically synthesized through a methylation reaction. One common method involves reacting diethyl sulfoxide with methanol under basic conditions to produce this compound . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can participate in substitution reactions where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted methylene compounds .
Scientific Research Applications
Tetramethyl methylenediphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Bis(dimethoxyphosphoryl)methane: Another related compound with similar functional groups.
Uniqueness: Tetramethyl methylenediphosphonate is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. Its solubility in water and organic solvents makes it versatile for various applications .
Properties
IUPAC Name |
bis(dimethoxyphosphoryl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFZUKFLWOSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CP(=O)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333919 | |
Record name | Tetramethyl methylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-93-7 | |
Record name | Tetramethyl methylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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